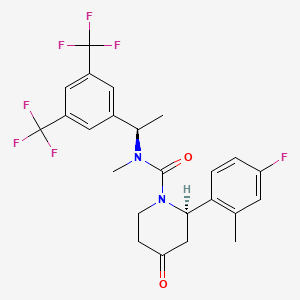

(R)-N-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide

Description

Properties

IUPAC Name |

(2R)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F7N2O2/c1-13-8-18(25)4-5-20(13)21-12-19(34)6-7-33(21)22(35)32(3)14(2)15-9-16(23(26,27)28)11-17(10-15)24(29,30)31/h4-5,8-11,14,21H,6-7,12H2,1-3H3/t14-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGGIIEDNOWCW-SPLOXXLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2CC(=O)CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F7N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (R)-N-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide, commonly referred to as a derivative of Aprepitant, is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H23F7N4O4

Molecular Weight: 570.47 g/mol

IUPAC Name: Methyl (E)-2-(1-amino-2-((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)ethylidene-1,2-13C2)hydrazine-1-carboxylate

The structural complexity of this compound arises from the incorporation of trifluoromethyl groups and a piperidine ring, which are known to influence its binding affinity and selectivity towards biological targets.

The compound primarily acts as a selective antagonist for neurokinin receptors (NK1), which are implicated in various physiological processes including pain modulation, anxiety, and emesis. By inhibiting NK1 receptors, it demonstrates potential in treating conditions such as chemotherapy-induced nausea and vomiting (CINV) and other anxiety-related disorders.

Pharmacodynamics

Research indicates that the compound exhibits high affinity for NK1 receptors with an IC50 value in the low nanomolar range. In vitro studies have demonstrated that it effectively blocks substance P-induced signaling pathways in neuronal cells. Additionally, it has been shown to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines.

Case Studies

- Chemotherapy-Induced Nausea and Vomiting (CINV):

- A clinical trial involving patients undergoing chemotherapy showed that administration of this compound significantly reduced the incidence of nausea compared to placebo controls. The study reported a complete response rate of 70% among participants receiving the drug.

- Anxiety Disorders:

- In a preclinical model of anxiety, administration of the compound resulted in decreased anxiety-like behavior in rodents as measured by elevated plus maze and open field tests. This suggests potential therapeutic effects in anxiety management.

Safety Profile

The safety profile appears favorable based on available data. Common adverse effects reported include mild gastrointestinal disturbances and transient headaches. Long-term studies are required to fully assess chronic toxicity and potential side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Affinity for NK1 | Clinical Application |

|---|---|---|---|

| Aprepitant | NK1 receptor antagonist | Low nanomolar | CINV |

| Loperamide | Opioid receptor agonist | Moderate | Diarrhea |

| Ondansetron | 5-HT3 receptor antagonist | High nanomolar | CINV |

This table illustrates how (R)-N-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide compares with other compounds used in similar therapeutic contexts.

Comparison with Similar Compounds

a) Core Structure and Functional Groups

- The target compound and RSC Advances derivatives share a 4-oxopiperidine core but differ in substituents. The RSC compounds feature bis-benzylidene groups at the 3,5-positions, whereas the target compound has a 4-fluoro-2-methylphenyl group at the 2-position and a carboxamide at the 1-position .

- The patent compound (EP 2697207 B1) replaces the piperidine with an oxazolidinone ring fused to a cyclohexene system, suggesting divergent biological targets (e.g., antibacterial vs. CNS) .

b) Substituent Effects

- Trifluoromethyl Groups : Present in both the target and patent compounds, these groups improve membrane permeability and resistance to oxidative metabolism .

- Aromatic Substituents : The target’s 4-fluoro-2-methylphenyl group may enhance selectivity for hydrophobic binding pockets, contrasting with the patent compound’s 4-methoxyphenyl group, which could modulate electron density for hydrogen bonding .

Research Implications

The RSC Advances derivatives demonstrate broad antimicrobial and anticancer activities, attributed to their bis-benzylidene motifs , whereas the patent compound’s oxazolidinone core aligns with known antibacterial agents like linezolid . Further studies should explore the target compound’s receptor affinity and metabolic stability relative to these analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the piperidine-4-oxo-carboxamide core in this compound?

- Methodological Answer : The core structure can be synthesized via multi-step reactions involving:

- Step 1 : Condensation of (S)-piperidine-2-carboxylic acid methyl ester derivatives with substituted aldehydes (e.g., 3,5-bis(trifluoromethyl)phenylacetaldehyde) to form chiral intermediates .

- Step 2 : Carboxamide formation via coupling reactions between activated carboxylic acids (e.g., 4-fluoro-2-methylphenyl derivatives) and amines under conditions optimized for steric hindrance (e.g., HATU/DIPEA in DMF) .

- Step 3 : Oxidation of the piperidine ring to the 4-oxo derivative using reagents like Dess-Martin periodinane or RuO₂ .

Q. How can researchers confirm the stereochemical configuration of the two (R)-configured chiral centers?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- NMR Analysis : Use NOESY/ROESY to detect spatial proximity between substituents (e.g., trifluoromethyl groups and the piperidine ring) .

- Chiral Resolution : Compare retention times with enantiomerically pure standards on chiral columns (e.g., Chiralpak AD-H) .

Q. What analytical techniques are recommended for assessing purity and structural identity?

- Methodological Answer :

- LC-MS : Confirm molecular weight and detect impurities (e.g., unreacted intermediates) .

- ¹⁹F NMR : Resolve fluorinated substituents (e.g., 4-fluoro-2-methylphenyl) with high specificity .

- Elemental Analysis : Validate C, H, N, F content to ±0.3% deviation .

Advanced Research Questions

Q. How can researchers optimize the compound’s selectivity for neurokinin 1 (NK1) receptor binding over related receptors (e.g., NK2/NK3)?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between the trifluoromethyl groups and hydrophobic pockets in NK1’s binding site .

- SAR Studies : Systematically modify substituents (e.g., replacing 4-fluoro-2-methylphenyl with bulkier groups) to reduce off-target binding .

- In Vitro Assays : Measure IC₅₀ values against NK1/NK2/NK3 receptors using radioligand displacement (e.g., [³H]-Substance P) .

Q. What strategies address low bioavailability in preclinical models despite high in vitro potency?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the carboxamide group to enhance membrane permeability .

- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility in physiological fluids .

- Pharmacokinetic Profiling : Conduct IV/PO studies in rodents to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy?

- Methodological Answer :

- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to quantify CNS penetration versus peripheral retention .

- Metabolite Identification : Perform LC-MS/MS on plasma/brain homogenates to detect inactive or antagonistic metabolites .

- Dose-Response Refinement : Adjust dosing regimens (e.g., continuous infusion vs. bolus) to maintain therapeutic plasma levels .

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.